molecular formula C15H17N5O2 B5622568 N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide

N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide

Cat. No. B5622568
M. Wt: 299.33 g/mol
InChI Key: MFZVQKNVPJDQSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,1,3-Benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide typically involves multi-step reactions starting from readily available chemicals. For instance, similar compounds have been synthesized by combining benzothiazole and pyrazole derivatives through a series of reactions including condensation, cyclization, and amide formation. These processes involve the use of coupling reagents and catalysts under controlled conditions to achieve the desired product with high purity and yield (Nitta et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like N-(2,1,3-Benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide is characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), and analytical techniques like mass spectrometry. These analyses provide detailed information about the compound's framework, including the arrangement of atoms, the presence of functional groups, and the stereochemistry. The structure is critical for understanding the compound's potential interactions with biological targets (Ge et al., 2014).

properties

IUPAC Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-2-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-3-14(20-8-4-7-16-20)15(21)19(2)10-11-5-6-12-13(9-11)18-22-17-12/h4-9,14H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZVQKNVPJDQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC1=CC2=NON=C2C=C1)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide

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